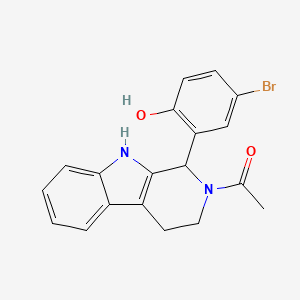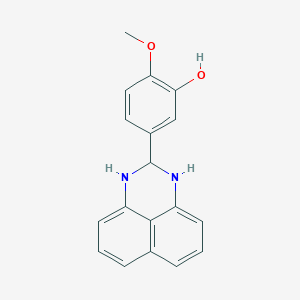![molecular formula C22H32N2O B4894685 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as CX-5461, is a potent small-molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosome biogenesis and protein synthesis, which ultimately results in cell death. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis and senescence in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide is its selectivity for cancer cells that have high levels of rDNA transcription, which makes it a promising therapeutic agent for many types of cancer. However, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has a relatively short half-life and low bioavailability, which can limit its effectiveness in vivo. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide can induce DNA damage and activate the p53 pathway, which may lead to the development of drug resistance.
Direcciones Futuras
Future research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide should focus on developing more effective delivery methods and improving its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing regimen and potential drug combinations for N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide. Other areas of research could include investigating the use of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with immunotherapies or targeted therapies, as well as exploring its potential as a radiosensitizer. Finally, more studies are needed to understand the mechanisms of resistance to N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide and to develop strategies to overcome it.
Conclusion:
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide is a promising small-molecule inhibitor of RNA polymerase I transcription that has demonstrated potent antitumor activity in preclinical studies. Its selectivity for cancer cells that have high levels of rDNA transcription makes it a promising therapeutic agent for many types of cancer. However, further research is needed to optimize its pharmacokinetic properties and develop effective drug combinations. Overall, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide represents a promising new avenue for the development of anticancer therapies.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 1-(3-methylbenzyl)piperidine with ethyl 2-bromo-2-cyclohexen-1-ylacetate, followed by the hydrolysis of the ester and the reduction of the resulting ketone to produce the final product. The yield of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide is typically around 20%.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have high levels of rDNA transcription, which is a hallmark of many types of cancer. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated potent antitumor activity against a range of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-18-6-5-9-20(16-18)17-24-14-11-21(12-15-24)22(25)23-13-10-19-7-3-2-4-8-19/h5-7,9,16,21H,2-4,8,10-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPOBLSRKEYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)


![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)